N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with a 4-phenylpiperazine moiety. The pyrazolo-pyrimidine scaffold is linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group. This structure combines three pharmacophoric elements:
- Pyrazolo[3,4-d]pyrimidine: A nitrogen-rich heterocycle known for kinase inhibition and receptor modulation .
- 4-Phenylpiperazine: A common motif in dopamine receptor ligands, influencing selectivity and binding affinity .
- Dihydrobenzodioxine carboxamide: A lipophilic group that may enhance bioavailability and target engagement .
The compound’s design likely aims to optimize interactions with central nervous system (CNS) targets, such as dopamine receptors, given structural parallels to known antagonists and modulators .
Properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7O3/c34-26(23-17-35-21-8-4-5-9-22(21)36-23)27-10-11-33-25-20(16-30-33)24(28-18-29-25)32-14-12-31(13-15-32)19-6-2-1-3-7-19/h1-9,16,18,23H,10-15,17H2,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTUPYUZKZOYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5COC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain. It plays a crucial role in learning and memory.
Mode of Action
The compound acts as an acetylcholinesterase inhibitor (AChEI) . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM. It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), with an IC50 of 7.53 µM, indicating its selectivity towards AChE.
Biochemical Analysis
Biochemical Properties
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has been shown to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. The compound exhibits inhibitory activity against AChE, suggesting a potential role in modulating cholinergic signaling.
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with AChE. By inhibiting AChE, the compound can potentially influence various cellular processes, including cell signaling pathways and gene expression.
Biological Activity
The compound N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its anticancer and neurological effects.
Structural Characteristics
The compound comprises several key structural motifs:
- Pyrazolo[3,4-d]pyrimidine core : Known for its diverse biological activities.
- Piperazine moiety : Often associated with enhanced binding properties to biological targets.
- Dihydrobenzo[b][1,4]dioxine : Contributes to the compound's lipophilicity and potential CNS activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings related to its cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.39 | Induction of autophagy |
| MCF-7 (Breast) | 0.46 | Inhibition of Aurora-A kinase |
| HCT116 (Colon) | 0.01 | CDK inhibition |
Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit key kinases involved in cell cycle regulation and apoptosis, leading to significant tumor cell death .
2. Neurological Effects
The compound's interaction with acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, it may increase acetylcholine levels, thereby enhancing cognitive function .
Case Studies and Research Findings
Several research initiatives have explored the biological efficacy of similar compounds:
- Study on Pyrazolo Derivatives : A series of pyrazolo derivatives were synthesized and evaluated for their anticancer properties. Compounds exhibited IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines .
- Mechanistic Insights : Inhibition of CDK9-mediated RNA polymerase II transcription was observed in related compounds, leading to decreased expression of anti-apoptotic proteins such as Mcl-1 . This mechanism underlines the potential for these compounds in cancer therapy.
Synthesis and Pharmacokinetics
The synthesis of this compound involves multi-step organic reactions starting from pyrazolo[3,4-d]pyrimidine derivatives. The synthetic pathway typically includes:
- Formation of the pyrazolo core.
- Coupling with piperazine and subsequent modifications to introduce the benzo[dioxine] moiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their pharmacological profiles:
Key Observations:
Piperazine Substitution :
- The target compound’s 4-phenylpiperazine group contrasts with 2,3-dichlorophenyl () or 2-methoxyphenyl () analogs. Electron-withdrawing groups (e.g., Cl) enhance D3 receptor binding affinity (e.g., Ki = 0.8 nM in ), while the phenyl group in the target compound may reduce selectivity but improve metabolic stability .
Linker Optimization: The ethyl chain in the target compound is shorter than the butyl () or pentanamide () linkers.
Carboxamide Variations :
- The dihydrobenzodioxine carboxamide in the target compound differs from heterobiarylcarboxamides () or pyridinylphenyl groups (). The benzodioxine moiety’s oxygen atoms could enhance hydrogen bonding with CNS targets, as seen in related kinase inhibitors .
Core Scaffold Utility :
- The pyrazolo[3,4-d]pyrimidine core is shared with PROTACs () and kinase inhibitors (), demonstrating its versatility. The target compound’s lack of a PROTAC linker or kinase-targeting groups suggests a focus on receptor modulation rather than protein degradation .
Bioactivity and Computational Insights
- Molecular Similarity Metrics :
- Bioactivity Clustering :
- highlights that structurally related compounds cluster by bioactivity. The target compound may align with D3/D2 antagonists () but diverge from kinase inhibitors () due to the benzodioxine group .
Q & A
Q. What synthetic strategies are employed for the preparation of this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Condensation : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of chlorinated precursors with amines (e.g., 4-phenylpiperazine) under reflux in dimethylformamide (DMF) .
- Nucleophilic substitution : Introduction of the ethyl linker group using 2-chloroethylamine derivatives, optimized at 80–100°C for 12–24 hours .
- Coupling reactions : Attachment of the dihydrobenzo[b][1,4]dioxine carboxamide via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Q. Key optimization parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–100°C | Higher yields with reduced side products |
| Solvent | DMF, DCM | Polarity affects reaction rate and purity |
| Reaction time | 12–24 hrs | Longer durations improve completeness |
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., δ 8.80 ppm for pyrimidine protons, δ 166.97 ppm for carbonyl carbons) .
- LC-MS : Validates molecular weight (e.g., [M+H] at 657.2398) and purity (>98% via HPLC) .
- IR spectroscopy : Identifies functional groups (e.g., 1622 cm for C=O stretching) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on biological activity?
- Variable substituent libraries : Synthesize analogs with modified phenylpiperazine (e.g., 2,3-dichlorophenyl) or dihydrodioxine groups to assess kinase inhibition or receptor binding .
- Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to targets like dopamine D3 receptors or cyclin-dependent kinases .
- Bioassays : Compare IC values in enzyme inhibition assays (e.g., kinase panels) and receptor binding assays (e.g., competitive displacement with -spiperone) .
Q. Example SAR data :
| Substituent Modification | Biological Activity (IC, nM) | Target |
|---|---|---|
| 4-Phenylpiperazine | 12.5 ± 1.2 | D3 receptor |
| 2,3-Dichlorophenylpiperazine | 8.4 ± 0.9 | D3 receptor |
| Methoxy-dihydrodioxine | 45.7 ± 3.1 | CDK2 |
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
- Assay condition analysis : Check for differences in buffer pH, ATP concentrations (kinase assays), or serum proteins (cellular assays) that may alter compound bioavailability .
- Metabolic stability testing : Use liver microsomes to assess rapid degradation in cellular contexts .
- Off-target profiling : Screen against related receptors/enzymes (e.g., D2 vs. D3 dopamine receptors) to identify selectivity issues .
Q. What methodologies are recommended for evaluating in vivo pharmacokinetics and toxicity?
- Rodent models : Administer compound intravenously (1–5 mg/kg) and measure plasma half-life, C, and brain penetration via LC-MS/MS .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 14-day repeated dosing .
- Tissue distribution : Use radiolabeled -compound to quantify accumulation in target organs .
Q. How can computational tools optimize synthetic routes and predict stability?
- Retrosynthetic software (e.g., ChemAxon): Propose fragment-based pathways for core assembly .
- DFT calculations : Predict thermodynamic stability of intermediates and transition states .
- Degradation modeling : Use QSPR models to identify labile bonds (e.g., amide hydrolysis under acidic conditions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
